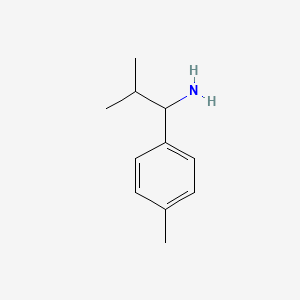

2-Methyl-1-(4-methylphenyl)propylamine

Description

2-Methyl-1-(4-methylphenyl)propylamine is a substituted propylamine derivative featuring a methyl group at the 2-position of the propyl chain and a 4-methylphenyl (para-methylbenzene) substituent at the 1-position.

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCLQGIZXOQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258440 | |

| Record name | 4-Methyl-α-(1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860701-51-5 | |

| Record name | 4-Methyl-α-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860701-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-α-(1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)propylamine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 4-methylacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)propylamine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)propylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Methyl-1-(4-methylphenyl)propylamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to its biological activity.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methyl-2-propylamine

- Structure : Differs by substitution of the 4-methylphenyl group with a 4-fluorophenyl moiety.

- Key Properties :

- Electronic Effects : The fluorine atom is electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl group (electron-donating). This affects intermolecular interactions and solubility.

- Basicity : Fluorine’s inductive effect slightly lowers the amine’s basicity relative to the methyl-substituted analog .

- Applications : Fluorinated analogs are often explored in pharmaceuticals due to enhanced metabolic stability and bioavailability .

1-(4-Methoxyphenyl)propan-2-amine

N-R-N(4-R1-Aryl)-1-(2,5-Di(R2)oxy-4-methylphenyl)-2-propylamine

- Structure : Features additional substituents (e.g., benzyloxy groups) on the aromatic ring (Table II, ).

- Key Properties :

Physicochemical and Functional Comparisons

Table 1. Substituent Effects on Key Properties

| Compound | Substituent (R) | Basicity (pKₐ) | Solubility (H₂O) | Thermal Stability |

|---|---|---|---|---|

| 2-Methyl-1-(4-methylphenyl)propylamine | 4-CH₃ | Moderate | Low | High |

| 1-(4-Fluorophenyl)-2-methyl-2-propylamine | 4-F | Slightly Lower | Moderate | Moderate |

| 1-(4-Methoxyphenyl)propan-2-amine | 4-OCH₃ | Lower | High | Moderate |

| N-R-N(4-R1-Aryl)-1-(2,5-di-OCH₃-4-CH₃-phenyl)-2-propylamine | 2,5-OCH₃, 4-CH₃ | Variable* | Low | High |

*Basicity depends on R and R1 groups (e.g., electron-withdrawing groups lower pKₐ) .

Biological Activity

2-Methyl-1-(4-methylphenyl)propylamine, also known as 2-Methyl-1-(p-tolyl)propylamine, is an organic compound classified as a primary amine. Its unique structure, characterized by a methyl group on the nitrogen atom and a para-methyl substitution on the phenyl ring, influences its chemical reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C11H17N

- CAS Number : 860701-51-5

- Molecular Weight : 165.26 g/mol

The compound's structure enhances its lipophilicity, which may affect its interaction with biological membranes and receptors, thereby influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, influencing the structure and function of proteins and nucleic acids. This compound may engage in metabolic pathways that lead to significant biological effects, including:

- Modulation of Neurotransmitter Systems : Similar compounds have shown potential in influencing neurotransmitter release and uptake, which could have implications for mood regulation and cognitive functions.

- Anticancer Activity : Preliminary studies suggest that derivatives of similar amines can induce apoptosis in cancer cells by triggering cell cycle arrest and promoting oxidative stress .

Anticancer Properties

Recent investigations into structurally related compounds indicate that this compound may possess anticancer properties. For instance, studies have shown that certain analogs can decrease cell proliferation, trigger cell cycle arrest, and induce apoptosis in various cancer cell lines .

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| SW480 (colon cancer) | Cell cycle arrest at G0/G1 phase | Downregulation of CDK4 and CDK6 |

| MDA-MB-453 (breast) | Induction of apoptosis | Increased oxidative stress |

| B16F10 (melanoma) | Inhibition of metastasis | Regulation of inflammatory pathways |

These findings highlight the potential for developing therapeutic agents based on the structural framework of this compound.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Similar amines have been studied for their effects on:

- Dopaminergic Pathways : Potential modulation of dopamine release could influence conditions such as depression or schizophrenia.

- Serotonergic Activity : Effects on serotonin receptors may provide insights into mood disorders and anxiety treatments.

Study 1: Anticancer Activity Assessment

A recent study evaluated a series of amine derivatives, including those related to this compound. The results indicated a significant reduction in cell viability across several cancer types. The most active derivative exhibited an IC50 value of approximately 25 µM against SW480 cells, suggesting that structural modifications can enhance biological activity .

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of similar compounds. The study found that certain derivatives could significantly increase dopamine levels in vitro, suggesting a potential role in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.